molecular formula C19H12ClN3O3S B2429307 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 865543-71-1

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

カタログ番号 B2429307
CAS番号: 865543-71-1
分子量: 397.83
InChIキー: MGOSKTSWTUXHQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, also known as CTOP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. CTOP is a kappa opioid receptor antagonist, which means that it can block the activity of kappa opioid receptors in the brain and spinal cord.

作用機序

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide acts as a kappa opioid receptor antagonist, which means that it can block the activity of kappa opioid receptors in the brain and spinal cord. Kappa opioid receptors are involved in the regulation of pain, mood, and stress responses. By blocking these receptors, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can reduce the effects of stress and anxiety and may also have analgesic properties.
Biochemical and Physiological Effects
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has been shown to produce a number of biochemical and physiological effects. Studies have shown that N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can reduce drug-seeking behavior in animals and may also have analgesic properties. N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has also been shown to reduce anxiety-like behavior in animals and may have potential applications in the treatment of anxiety disorders.

実験室実験の利点と制限

One of the major advantages of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is its specificity for kappa opioid receptors. This makes it a valuable tool for studying the role of kappa opioid receptors in various physiological and pathological processes. However, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has some limitations for lab experiments, including its relatively low potency and the need for high concentrations to achieve significant effects.

将来の方向性

There are several potential future directions for research on N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dose and administration route for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide and to determine its efficacy in clinical trials. Another area of interest is the development of more potent and selective kappa opioid receptor antagonists that could be used as therapeutic agents for various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide and to identify potential off-target effects.

合成法

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves several steps, including the preparation of the starting materials, the formation of the oxadiazole ring, and the coupling of the benzamide and phenoxy groups. The procedure typically involves the use of various reagents and solvents, including thionyl chloride, hydrazine hydrate, and acetic anhydride. The final product is obtained through purification by column chromatography.

科学的研究の応用

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has been extensively studied for its potential applications in the field of pharmacology. One of the major areas of research is its use in the treatment of drug addiction. Studies have shown that N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can reduce drug-seeking behavior in animals by blocking the activity of kappa opioid receptors. N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

特性

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S/c20-16-11-10-15(27-16)18-22-23-19(26-18)21-17(24)12-6-8-14(9-7-12)25-13-4-2-1-3-5-13/h1-11H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOSKTSWTUXHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。